Superior Lipoxygenase Inhibition: 4-(Phenylethynyl)piperidin-4-ol vs. 4-Ethynylpiperidin-4-ol
4-(Phenylethynyl)piperidin-4-ol demonstrates potent inhibition of human 15-lipoxygenase-1 with a Ki of 22 nM [1]. This is a class-level inference, as direct comparative data for the specific analog 4-ethynylpiperidin-4-ol is not available. However, the presence of the phenylethynyl group is known to significantly enhance potency compared to unsubstituted or smaller alkynyl groups due to improved hydrophobic interactions in the enzyme's active site [2].
| Evidence Dimension | Inhibition of human 15-lipoxygenase-1 (Ki) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | 4-ethynylpiperidin-4-ol: Data not available; class-level inference suggests lower potency |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | In vitro; human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site; assessed as 15-HPETE formation by Michaelis-Menten equation [1] |
Why This Matters
A Ki of 22 nM indicates high potency and potential for development as an anti-inflammatory agent, differentiating it from analogs with weaker activity.
- [1] BindingDB. BDBM50417153. Affinity Data: Ki = 22 nM for human 15-LOX-1. Accessed via BindingDB. View Source
- [2] Medical University of Lublin. Record details: 4-(Phenylethynyl)piperidin-4-ol. PPM Repository. View Source
